Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes dichlorophenyl and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. The general procedure includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this specific compound, the reaction would involve:
- 3,4-dichlorobenzaldehyde
- Ethyl acetoacetate
- 4-ethoxyaniline
- Ammonium acetate
The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation or alkylation at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
The major products depend on the specific reaction conditions but may include:
- Pyridine derivatives
- Amines
- Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, dihydropyridine derivatives are often studied for their interactions with calcium channels. This compound may be used in studies related to calcium channel modulation and its effects on cellular processes.
Medicine
Medicinally, dihydropyridine derivatives are known for their use as antihypertensive agents. This compound could potentially be explored for similar applications, particularly in the development of new calcium channel blockers.
Industry
In the industrial sector, such compounds may be used in the production of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for dihydropyridine derivatives typically involves the inhibition of L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the α1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
Compared to these similar compounds, diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate may have unique properties due to the presence of the dichlorophenyl and ethoxyphenyl groups. These groups can influence the compound’s pharmacokinetics, binding affinity, and overall efficacy.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H25Cl2NO5 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25Cl2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3 |
InChI Key |
VDIRFPCACJJHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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